Heterophdoid A
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Overview
Description
Heterophdoid A is a naturally occurring compound classified under terpenoids and iridoids. It is primarily derived from plants belonging to the Valerianaceae and Caprifoliaceae families, specifically from Patrinia heterophylla . This compound is known for its significant anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heterophdoid A involves multiple steps, typically starting with the extraction of raw materials from Patrinia heterophylla. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating a need for further research in this area.
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with large-scale synthesis. Current methods rely heavily on natural extraction, which may not be sustainable for large-scale applications. Future advancements in synthetic chemistry could pave the way for more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Heterophdoid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Heterophdoid A has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying terpenoid and iridoid chemistry.
Biology: The compound’s anti-inflammatory properties make it valuable in cellular and molecular biology research.
Mechanism of Action
Heterophdoid A exerts its effects primarily through the inhibition of nitric oxide production and the suppression of reactive oxygen species. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes . This inhibition leads to reduced inflammation and oxidative stress, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Iridoids: Other iridoids, such as aucubin and catalpol, share structural similarities with Heterophdoid A.
Terpenoids: Compounds like limonene and menthol are also terpenoids with distinct biological activities.
Uniqueness: this compound stands out due to its potent anti-inflammatory effects and its specific molecular targets, such as iNOS and COX-2. Unlike some other terpenoids and iridoids, this compound has demonstrated significant efficacy in both in vitro and in vivo models .
Properties
Molecular Formula |
C26H42O10 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-(methoxymethyl)-1,6-bis(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C26H42O10/c1-15(2)8-20(27)33-12-18-13-34-24(36-22(29)10-17(5)6)23-25(18,30)11-19(26(23,31)14-32-7)35-21(28)9-16(3)4/h13,15-17,19,23-24,30-31H,8-12,14H2,1-7H3/t19-,23-,24-,25-,26+/m0/s1 |
InChI Key |
NIZVGIXMCDEQHZ-DAZBKPSJSA-N |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@]1(C[C@@H]([C@@]2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1(CC(C2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C |
Origin of Product |
United States |
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